molecular formula C15H11Cl3FNO2 B4719300 N-(4-fluorobenzyl)-2-(2,4,5-trichlorophenoxy)acetamide

N-(4-fluorobenzyl)-2-(2,4,5-trichlorophenoxy)acetamide

Cat. No. B4719300
M. Wt: 362.6 g/mol
InChI Key: HLIMAWSEJTURFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzyl)-2-(2,4,5-trichlorophenoxy)acetamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in 2001 by researchers at Bayer AG, and since then, it has been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

N-(4-fluorobenzyl)-2-(2,4,5-trichlorophenoxy)acetamide 11-7082 inhibits the NF-κB pathway by covalently modifying the cysteine residue at position 179 of the inhibitor of kappa B kinase beta (IKKβ), which is a crucial enzyme in the activation of NF-κB. This covalent modification leads to the inhibition of IKKβ activity and the subsequent inhibition of NF-κB activation.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-2-(2,4,5-trichlorophenoxy)acetamide 11-7082 has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the induction of apoptosis in cancer cells, and the inhibition of viral replication. Additionally, it has been shown to have antioxidant properties and to protect against oxidative stress-induced cell damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-fluorobenzyl)-2-(2,4,5-trichlorophenoxy)acetamide 11-7082 is its specificity for the NF-κB pathway, which allows for targeted inhibition of this pathway without affecting other signaling pathways. Additionally, it has been shown to have low toxicity and to be well-tolerated in animal models.
However, one of the limitations of N-(4-fluorobenzyl)-2-(2,4,5-trichlorophenoxy)acetamide 11-7082 is its relatively short half-life, which may limit its effectiveness in vivo. Additionally, its covalent modification of IKKβ may lead to off-target effects and the potential for long-term toxicity.

Future Directions

There are several potential future directions for the research and development of N-(4-fluorobenzyl)-2-(2,4,5-trichlorophenoxy)acetamide 11-7082. One area of focus could be the development of more potent and selective inhibitors of the NF-κB pathway, which could lead to improved therapeutic outcomes and reduced toxicity. Additionally, the potential use of N-(4-fluorobenzyl)-2-(2,4,5-trichlorophenoxy)acetamide 11-7082 in combination with other drugs or therapies could be explored to enhance its effectiveness and broaden its therapeutic applications. Finally, further research is needed to fully understand the mechanisms of action and potential side effects of N-(4-fluorobenzyl)-2-(2,4,5-trichlorophenoxy)acetamide 11-7082, which could inform the development of safer and more effective therapies.

Scientific Research Applications

N-(4-fluorobenzyl)-2-(2,4,5-trichlorophenoxy)acetamide 11-7082 has been extensively studied for its potential therapeutic applications in various fields of medicine. In the field of inflammation, it has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in the regulation of immune responses and inflammation. This inhibition leads to a reduction in the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and has been shown to be effective in the treatment of various inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and sepsis.
In the field of cancer, N-(4-fluorobenzyl)-2-(2,4,5-trichlorophenoxy)acetamide 11-7082 has been shown to inhibit the growth and proliferation of various cancer cells, including breast cancer, prostate cancer, and leukemia. This inhibition is thought to be due to the downregulation of NF-κB and the induction of apoptosis in cancer cells.
In the field of virology, N-(4-fluorobenzyl)-2-(2,4,5-trichlorophenoxy)acetamide 11-7082 has been shown to inhibit the replication of various viruses, including human immunodeficiency virus (HIV), hepatitis B virus (HBV), and hepatitis C virus (HCV). This inhibition is thought to be due to the inhibition of NF-κB, which is required for viral replication.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(2,4,5-trichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl3FNO2/c16-11-5-13(18)14(6-12(11)17)22-8-15(21)20-7-9-1-3-10(19)4-2-9/h1-6H,7-8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIMAWSEJTURFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl3FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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